1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

Description

The exact mass of the compound 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-ethylpyridin-1-ium-3-yl)methanol;ethyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12NO.C2H6O4S/c1-2-9-5-3-4-8(6-9)7-10;1-2-6-7(3,4)5/h3-6,10H,2,7H2,1H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWXUAJJMSQGND-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=CC(=C1)CO.CCOS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1064704-03-5 | |

| Record name | 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

Introduction

1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate is a functionalized ionic liquid that has garnered interest in various scientific and industrial sectors, including pharmaceuticals, agriculture, and material science.[1] Its unique combination of a hydrophilic hydroxymethyl group, a pyridinium core, and an ethyl sulfate anion imparts a range of desirable properties, such as high thermal stability, low volatility, and tunable solvency. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its relevance to researchers, scientists, and drug development professionals.

Chemical Identity and Physical Properties

1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate is a quaternary ammonium salt with the chemical formula C10H17NO5S and a molecular weight of 263.31 g/mol .[2] It is identified by the CAS number 1064704-03-5.[2]

Structural Representation

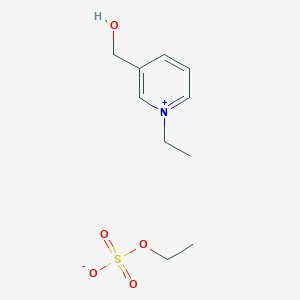

The structure consists of a 1-ethyl-3-(hydroxymethyl)pyridinium cation and an ethyl sulfate anion.

Caption: Chemical structure of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate.

Physicochemical Properties

A summary of the key physical and chemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C10H17NO5S | [2] |

| Molecular Weight | 263.31 g/mol | [2] |

| CAS Number | 1064704-03-5 | [2] |

| Appearance | Slightly yellow to orange clear liquid | [3] |

| Melting Point | < -65 °C | N/A |

| Refractive Index (n20D) | ~1.51 | N/A |

| Storage Conditions | Store at 2 - 8 °C under an inert gas | [3] |

| Moisture Sensitivity | Yes | [3] |

Synthesis and Characterization

Proposed Synthesis Workflow

The most probable synthetic route involves the quaternization of 3-pyridinemethanol (also known as 3-hydroxymethylpyridine) with an ethylating agent. A likely candidate for the ethylating agent is diethyl sulfate, which would directly provide the ethyl sulfate counter-ion.

Caption: Proposed synthesis workflow for 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate.

Experimental Protocol (Hypothetical)

Based on the synthesis of similar N-alkyl-3-hydroxymethylpyridinium salts, the following protocol can be proposed:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-pyridinemethanol in a suitable solvent such as acetonitrile.

-

Addition of Alkylating Agent: Slowly add an equimolar amount of diethyl sulfate to the solution at room temperature. An exothermic reaction may occur, so cooling might be necessary.

-

Reaction: Stir the mixture at a slightly elevated temperature (e.g., 40-60 °C) for several hours to ensure complete reaction. Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or NMR spectroscopy.

-

Workup and Purification: After the reaction is complete, remove the solvent under reduced pressure. The resulting crude product, an ionic liquid, may be washed with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting materials. The product should then be dried under high vacuum to remove any residual solvent and moisture.

Characterization

The structural confirmation and purity assessment of the synthesized 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate would be carried out using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group attached to the nitrogen (a quartet and a triplet), the protons on the pyridinium ring, the methylene protons of the hydroxymethyl group, and the protons of the ethyl sulfate anion.

-

¹³C NMR: The carbon NMR spectrum would confirm the presence of all ten carbon atoms in their respective chemical environments.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the alkyl and aromatic groups, C=C and C=N stretching vibrations of the pyridinium ring, and S=O and S-O stretches of the ethyl sulfate anion.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the mass of the 1-ethyl-3-(hydroxymethyl)pyridinium cation.

Reactivity and Stability

As an ionic liquid, 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate is expected to have high thermal stability. However, specific data on its decomposition temperature is not available. The presence of the hydroxymethyl group offers a site for further chemical modification, such as esterification or etherification, allowing for the synthesis of a variety of derivatives. The pyridinium ring is generally stable but can be susceptible to nucleophilic attack under harsh conditions. The ethyl sulfate anion is a good leaving group and can participate in nucleophilic substitution reactions.

Applications in Drug Development and Research

The unique structural features of 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate make it a promising candidate for various applications in the pharmaceutical and research fields.

Solubility Enhancement

One of the major challenges in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). Ionic liquids, with their tunable solvent properties, have emerged as potential excipients to enhance drug solubility. The combination of a polar hydroxymethyl group and the ionic nature of this compound suggests it could be an effective solvent or co-solvent for poorly soluble drugs.

Drug Delivery Systems

Functionalized ionic liquids are being explored for their potential in creating novel drug delivery systems. The hydroxyl group on the cation could be used to attach drug molecules covalently, forming a prodrug that can be cleaved under specific physiological conditions.

Antimicrobial Activity

Quaternary ammonium salts, including pyridinium derivatives, are known for their antimicrobial properties.[4][5] Studies on other N-alkyl hydroxymethyl-substituted pyridinium salts have demonstrated significant antimicrobial activity.[6][7] It is plausible that 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate also exhibits antimicrobial properties, which could be beneficial in pharmaceutical formulations to prevent microbial contamination.

Surfactant in Formulations

The amphiphilic nature of the 1-ethyl-3-(hydroxymethyl)pyridinium cation, with its polar hydroxymethyl group and non-polar ethyl and pyridinium components, suggests it may act as a surfactant. This property is valuable in the formulation of emulsions and suspensions for drug delivery.

Safety and Handling

According to available safety data, 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate is known to cause skin and eye irritation.[2] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It is also noted to be moisture-sensitive, so it should be stored in a tightly sealed container under an inert atmosphere.[3]

Conclusion

1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate is a functionalized ionic liquid with a promising profile for applications in drug development and scientific research. Its unique combination of a hydrophilic functional group, a stable pyridinium core, and an ethyl sulfate anion provides a versatile platform for addressing challenges such as poor drug solubility and the need for novel drug delivery systems. While specific experimental data for this compound is limited in the public domain, its properties and potential can be reasonably inferred from the behavior of closely related compounds. Further research to fully characterize its physicochemical properties and to explore its applications in detail is warranted.

References

- Marek, J., Joskova, V., Dolezal, R., Soukup, O., Benkova, M., Fucikova, A., Malinak, D., Bostikova, V., & Kuca, K. (2018). Synthesis, Antimicrobial Effect and Surface Properties of Hydroxymethylsubstituted Pyridinium Salts. Combinatorial Chemistry & High Throughput Screening, 21(8), 628-642.

-

Marek, J., et al. (2018). Synthesis, Antimicrobial Effect and Surface Properties of Hydroxymethylsubstituted Pyridinium Salts. ResearchGate. [Link]

- Özdemir, A., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5048-5057.

- Pernak, J., Kalewska, J., Ksycińska, H., & Cybulski, J. (2001). Synthesis and anti-microbial activities of some pyridinium salts with alkoxymethyl hydrophobic group. European Journal of Medicinal Chemistry, 36(11-12), 899-907.

-

PubChem. 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate | C10H17NO5S | CID 44629806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate | 1064704-03-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anti-microbial activities of some pyridinium salts with alkoxymethyl hydrophobic group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

An Important Note on Available Data: As of early 2026, publicly accessible, in-depth scientific literature, including peer-reviewed research on the synthesis, mechanisms of action, and detailed applications of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate (CAS No. 1064704-03-5), is limited. The majority of available information is from chemical suppliers and databases. Consequently, this guide synthesizes the existing data and provides a foundational understanding based on the properties of related compounds, particularly within the context of ionic liquids and pyridinium salts.

Introduction

1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate is a quaternary ammonium salt, classified as an ionic liquid. Its structure, featuring a pyridinium cation and an ethyl sulfate anion, imparts unique chemical and physical properties. While detailed research on this specific compound is not widely published, its classification suggests potential applications in various scientific and industrial fields, including as a solvent, catalyst, or electrolyte. This guide will provide a comprehensive overview of its known properties and potential uses based on available data and the established characteristics of similar pyridinium-based ionic liquids.

Chemical and Physical Properties

The fundamental properties of 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate are summarized from various chemical databases and supplier information.

| Property | Value | Source |

| CAS Number | 1064704-03-5 | [1] |

| Molecular Formula | C10H17NO5S | [1] |

| Molecular Weight | 263.31 g/mol | [1] |

| Appearance | Light yellow to yellow to orange clear liquid | |

| IUPAC Name | (1-ethylpyridin-1-ium-3-yl)methanol;ethyl sulfate | [1] |

| Melting Point | < -65 °C | [2] |

| Refractive Index | 1.5090-1.5150 | [2] |

| InChI Key | CIWXUAJJMSQGND-UHFFFAOYSA-M | [1] |

Potential Applications and Research Directions

While specific applications for 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate are not extensively documented, its structural features suggest several areas of potential utility, particularly in materials science and pharmaceuticals.

Materials Science

As a pyridinium-based ionic liquid, this compound is noted for its potential use in battery materials.[3] Ionic liquids are of significant interest in this field due to their low volatility, high thermal stability, and good ionic conductivity, which are desirable properties for electrolytes in batteries and other electrochemical devices.

Pharmaceutical and Personal Care Formulations

Some sources describe 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate as a versatile surfactant with potential applications in personal care, pharmaceuticals, and agriculture.[4] Its purported biocompatibility and low toxicity could make it a suitable excipient in drug formulations to enhance stability and solubility.[4] The formation of salts is a common strategy in drug development to improve the physicochemical and biopharmaceutical properties of active pharmaceutical ingredients (APIs).[5][6] The selection of an appropriate salt form can significantly impact a drug's solubility, stability, and bioavailability.[5][6][7]

In personal care products, its surfactant properties could be leveraged in detergents and emulsifiers.[4] In agriculture, it could act as a surfactant in pesticide formulations to improve the efficacy of the active ingredients.[4]

Synthesis and Characterization: A Hypothetical Approach

Hypothetical Synthesis Workflow

A likely synthetic pathway would involve the reaction of 3-pyridinemethanol with an ethylating agent, followed by an anion exchange with an ethyl sulfate source. A more direct route would be the reaction of 3-pyridinemethanol with diethyl sulfate.

Caption: Hypothetical synthesis pathway for 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate.

Step-by-Step Hypothetical Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-pyridinemethanol in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).

-

Addition of Alkylating Agent: Slowly add an equimolar amount of diethyl sulfate to the solution at room temperature.

-

Reaction: Stir the mixture at a slightly elevated temperature (e.g., 40-60 °C) for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Isolation and Purification: After the reaction is complete, the product, an ionic liquid, may separate as a distinct layer or the solvent can be removed under reduced pressure. The crude product can be washed with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials. Further purification could be achieved through column chromatography if necessary.[8]

Characterization

The structure and purity of the synthesized 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate would be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of the pyridinium cation and ethyl sulfate anion.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the molecule.

Safety and Handling

According to available safety data sheets, 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate is classified as a substance that causes skin and serious eye irritation.[1][9]

Hazard Statements:

Precautionary Measures:

-

P264: Wash skin thoroughly after handling.[9]

-

P280: Wear protective gloves, eye protection, and face protection.[9]

-

Response: In case of skin contact, wash with plenty of water.[9] If skin irritation occurs, seek medical advice.[9] In case of eye contact, rinse cautiously with water for several minutes.[9] If eye irritation persists, seek medical attention.[9]

It is recommended to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

Conclusion and Future Outlook

1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate is an ionic liquid with potential applications in diverse fields, drawing from its surfactant-like properties and the general characteristics of pyridinium salts. While current publicly available research is sparse, its structural motifs suggest it could be a valuable compound in materials science, particularly for energy storage, and as a functional excipient in pharmaceutical and personal care formulations. Further in-depth research is necessary to fully elucidate its properties, establish robust synthesis and purification protocols, and validate its potential applications. As the field of ionic liquids continues to expand, it is plausible that more detailed studies on this and related compounds will emerge, providing a clearer picture of its scientific and commercial value.

References

-

1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate - PubChem. (URL: [Link])

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - MDPI. (URL: [Link])

-

Organic Syntheses Procedure. (URL: [Link])

-

Salt Selection in Drug Development | Pharmaceutical Technology. (URL: [Link])

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - MDPI. (URL: [Link])

-

Salt formation to improve drug solubility - ScienceDirect. (URL: [Link])

Sources

- 1. 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate | C10H17NO5S | CID 44629806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-ETHYL-3-(HYDROXYMETHYL)PYRIDINIUM ETHYL SULFATE | 1064704-03-5 [amp.chemicalbook.com]

- 3. 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate | 1064704-03-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmtech.com [pharmtech.com]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate: Safety, Handling, and Core Applications

This guide provides a comprehensive technical overview of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate, intended for researchers, scientists, and professionals in drug development. The content herein is synthesized from available safety data sheets and scientific literature to ensure technical accuracy and practical relevance.

Introduction

1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate is a pyridinium-based ionic liquid. Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature, and their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, have led to their investigation in a wide range of applications.[1][2] This particular compound is noted for its utility as a versatile surfactant in personal care products, pharmaceuticals, and agricultural formulations.[1] Its purported biocompatibility and low toxicity make it an attractive ingredient for enhancing the stability and efficacy of various formulations.[1] In a research context, it serves as a reagent in biochemical assays, aiding in the study of enzyme activity and protein interactions, which are critical for drug development.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its safe handling and application.

| Property | Value | Source |

| Molecular Formula | C10H17NO5S | [1] |

| Molecular Weight | 263.31 g/mol | [1] |

| Appearance | Slightly yellow to orange clear liquid | [1] |

| CAS Number | 1064704-03-5 | |

| Refractive Index (n20D) | 1.51 | [1] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate is classified as follows:

-

Skin Irritation, Category 2: Causes skin irritation.[3]

-

Eye Irritation, Category 2: Causes serious eye irritation.[3]

Signal Word: Warning[3]

Hazard Statements:

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[3]

-

P280: Wear protective gloves/ eye protection/ face protection.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[3]

-

P332 + P313: If skin irritation occurs: Get medical advice/ attention.[3]

-

P337 + P313: If eye irritation persists: Get medical advice/ attention.[3]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[3]

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to ensuring laboratory safety and maintaining the integrity of the compound.

Handling Protocols

-

Engineering Controls: Work in a well-ventilated area. The use of a local exhaust ventilation system or a chemical fume hood is recommended to prevent the generation and inhalation of vapor or mist.[3]

-

Personal Protective Equipment (PPE):

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing. Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area.[3]

Storage Protocols

-

Keep the container tightly closed.[3]

-

Store in a cool, dry, and well-ventilated area, away from direct sunlight.[2]

-

Protect from moisture.[3]

-

It is recommended to store the compound under an inert gas.[3]

Emergency Procedures

First-Aid Measures

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention. If contact lenses are present, remove them if easy to do so.[3]

-

In case of skin contact: Take off immediately all contaminated clothing. Wash off with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3]

-

If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical advice/attention if you feel unwell.[3]

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting. Get medical advice/attention.[3]

Fire-Fighting Measures

While specific data on the flammability of this compound is limited, general procedures for chemical fires should be followed.

-

Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: In the event of a fire, hazardous decomposition products may be released, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides (SOx).

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Evacuate personnel to safe areas. Wear appropriate personal protective equipment as detailed in the handling section. Avoid breathing vapors, mist, or gas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Containment and Cleaning Up: Absorb the spill with an inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Collect the absorbed material in a suitable, closed container for disposal.

Toxicological and Ecological Information

Toxicological Profile

The broader class of ionic liquids, particularly those based on pyridinium cations, has been the subject of toxicological research.[1][2] The toxicity of ionic liquids is influenced by the nature of both the cation and the anion, with the cation often playing a more significant role.[1][2] An increase in the length of the alkyl side chain on the cation has been shown to increase toxicity.[5] While some ionic liquids are promoted as "green" alternatives to traditional volatile organic solvents due to their low vapor pressure, it is now understood that they are not inherently non-toxic.[1][2]

Ecological Profile

Detailed ecotoxicity data for this specific compound is not available. However, the environmental impact of ionic liquids is an area of active research.[5] Due to their solubility in water, there is a potential for aquatic toxicity if released into the environment.[6] Some studies on pyridinium-based ionic liquids have indicated that they can be more toxic to aquatic organisms than other classes of ionic liquids.[7] It is also noted that many ionic liquids are not readily biodegradable, leading to concerns about their persistence in the environment.[6]

Risk Management Workflow

The following diagram illustrates a systematic approach to managing the risks associated with handling 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate in a research setting.

Caption: Risk Management Workflow for Handling the Compound.

Conclusion

1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate is a valuable compound with diverse applications, particularly in formulation science. While it is touted for its low toxicity, it is classified as a skin and eye irritant, necessitating careful handling and the use of appropriate personal protective equipment. The broader environmental and toxicological profile of pyridinium-based ionic liquids suggests that caution should be exercised to prevent environmental release. By adhering to the safety protocols and risk management strategies outlined in this guide, researchers can work safely and effectively with this compound.

References

- 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate - Chem-Impex. (n.d.).

- SAFETY DATA SHEET - TCI Chemicals. (2025, October 9).

- 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate | Low Price $50 | High Purity. (n.d.).

-

Gonçalves, A. R. S., Paredes, X., Crista, D., Ribeiro, A. F. C., Martins, M. L., & Queirós, C. S. G. P. (2021). Ionic Liquids—A Review of Their Toxicity to Living Organisms. International Journal of Molecular Sciences, 22(11), 5612. [Link]

-

Cho, C.-W., Pham, T. P. T., & Jeon, Y.-J. (2021). Review of the toxic effects of ionic liquids. Journal of Hazardous Materials, 416, 125792. [Link]

- Weyhing-Zerrer, N., Gundolf, T., Kalb, R., Ossmer, R., Rossmanith, P., & Mester, P. (2016). Predictability of ionic liquid toxicity from a SAR study on different systematic levels of pathogenic bacteria. Ecotoxicology and Environmental Safety, 133, 303–311.

-

Egorova, K. S., & Ananikov, V. P. (2014). Ecotoxicity of Pyridinium Based Ionic Liquids: A Review. Key Engineering Materials, 632, 1-5. [Link]

-

Neves, C. M. S. S., Claudio, A. F. M., Marques, C. S. F., Freire, M. G., & Coutinho, J. A. P. (2017). When can ionic liquids be considered readily biodegradable? Biodegradation pathways of pyridinium, pyrrolidinium and ammonium-based ionic liquids. Green Chemistry, 19(12), 2911–2921. [Link]

-

Kalcikova, G., Zgajnar Gotvajn, A., Kladivar, S., & Brumec, M. (2012). Assessment of environmental impact of pyridinium-based ionic liquid. Environmental Science and Pollution Research, 19(5), 1599–1606. [Link]

-

Flieger, J., & Flieger, M. (2020). Ionic Liquids Toxicity—Benefits and Threats. International Journal of Molecular Sciences, 21(17), 6267. [Link]

-

PubChem. (n.d.). 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate. Retrieved January 19, 2026, from [Link]

- material safety data sheet - guanidine hydrochloride 99%. (n.d.).

Sources

- 1. Ionic Liquids—A Review of Their Toxicity to Living Organisms | MDPI [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Ionic Liquids-A Review of Their Toxicity to Living Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethylglucuronide and Ethyl Sulfate Assays in Clinical Trials, Interpretation and Limitations: Results of a Dose Ranging Alcohol Challenge Study and Two Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Ecotoxicity of Pyridinium Based Ionic Liquids: A Review | Scientific.Net [scientific.net]

An In-Depth Technical Guide to the Mechanism of Action of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

Introduction

1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate is a quaternary ammonium salt belonging to the pyridinium class of compounds. It has garnered interest in various fields, including pharmaceuticals and personal care, owing to its properties as a versatile surfactant with notable biocompatibility and low toxicity.[1] This technical guide provides a comprehensive exploration of the proposed mechanism of action of 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate, with a primary focus on its potential antimicrobial activities. The insights presented herein are curated for researchers, scientists, and professionals engaged in drug development and formulation science.

The pyridinium scaffold is a prevalent structural motif in a multitude of FDA-approved drugs, highlighting its significance in medicinal chemistry.[2][3] Pyridine-containing compounds exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[2][3][4] The cationic nature of quaternary pyridinium salts is a key determinant of their biological function, particularly their interactions with cellular membranes.

This guide will delve into the molecular interactions that likely govern the activity of 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate, drawing parallels with well-understood mechanisms of similar quaternary ammonium compounds. Furthermore, we will present detailed experimental protocols to enable researchers to investigate and validate these proposed mechanisms in a laboratory setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate is fundamental to elucidating its mechanism of action. These properties influence its solubility, stability, and ability to interact with biological targets.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO₅S | [5] |

| Molecular Weight | 263.31 g/mol | [5][6] |

| CAS Number | 1064704-03-5 | [5][6] |

| Appearance | Light yellow to Yellow to Orange clear liquid | [7] |

| Solubility | Highly soluble in water | [4] |

Proposed Mechanism of Action: A Focus on Antimicrobial Activity

While direct experimental studies on the mechanism of action of 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate are not extensively available in public literature, a plausible mechanism can be proposed based on the well-documented activities of quaternary ammonium compounds (QACs) and pyridinium-based surfactants. The primary mode of action is hypothesized to be the disruption of microbial cell membranes.

This process can be conceptualized in a multi-step model:

-

Adsorption to the Cell Surface: The positively charged pyridinium head of the molecule is electrostatically attracted to the negatively charged components of the microbial cell envelope, such as lipopolysaccharides in Gram-negative bacteria and peptidoglycan and teichoic acids in Gram-positive bacteria.[4]

-

Insertion into the Lipid Bilayer: Following adsorption, the hydrophobic ethyl group attached to the pyridinium nitrogen, along with the pyridinium ring itself, penetrates the hydrophobic core of the cell membrane.[8] This insertion is a critical step that disrupts the ordered structure of the lipid bilayer.

-

Membrane Disruption and Leakage: The intercalation of the pyridinium compound into the membrane leads to an increase in membrane fluidity and permeability. This disruption compromises the membrane's integrity, resulting in the leakage of essential intracellular components, such as ions (K+), ATP, and nucleic acids.

-

Cell Lysis and Death: The sustained loss of cellular contents and the inability to maintain a proper membrane potential ultimately lead to cell lysis and death.

The Role of Specific Functional Groups

The unique structural features of 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate are expected to modulate its activity:

-

1-Ethyl Group: The length of the N-alkyl chain in pyridinium salts is a critical determinant of their antimicrobial efficacy.[2][3] While a short ethyl group may result in less potent activity compared to longer alkyl chains (e.g., C12-C16), it still provides the necessary hydrophobicity to facilitate membrane insertion.

-

3-(hydroxymethyl) Group: The presence of a hydroxymethyl group can influence the molecule's polarity and its potential to form hydrogen bonds.[9] However, studies on similar hydroxymethyl-substituted pyridinium salts suggest that the position of this group on the pyridine ring has a negligible impact on the overall antimicrobial activity.[5][10] Its primary contribution may be to enhance water solubility.

-

Ethyl Sulfate Anion: The role of the counterion in the activity of QACs is a subject of ongoing research. While some studies suggest it has a minimal effect, others indicate it can influence the compound's physicochemical properties.[5][11] Ethyl sulfate is a metabolite of ethanol and is generally considered to have low toxicity.[12][13] In this context, its primary role is likely to be a charge-balancing counterion to the cationic pyridinium head.

Visualizing the Proposed Mechanism

The following diagram illustrates the proposed interaction of 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate with a bacterial cell membrane.

Caption: Proposed interaction with the bacterial cell membrane.

Experimental Protocols for Mechanism of Action Validation

To experimentally validate the proposed mechanism of action, a series of in vitro assays can be employed. These protocols are designed to assess the antimicrobial efficacy and membrane-disrupting properties of 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and quantitative technique for determining the MIC.

Materials:

-

1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator (35°C ± 2°C)

Step-by-Step Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate in a suitable solvent (e.g., sterile deionized water) at a concentration at least 10 times the highest concentration to be tested.

-

Preparation of Inoculum: From a fresh (18-24 hour) culture, suspend several colonies of the test microorganism in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

-

Serial Dilution: Dispense 50 µL of sterile CAMHB into wells 2-12 of a 96-well plate. Add 100 µL of the stock solution to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. Well 11 will serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 100 µL, and the final inoculum density will be approximately 7.5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

Reading the Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The growth control well should be turbid, and the sterility control well should be clear. The results can also be read using a microplate reader at 600 nm.

Membrane Permeability Assay using Fluorescent Dyes

This assay utilizes fluorescent dyes to assess the integrity of the bacterial cell membrane after exposure to the test compound. A combination of two dyes, such as propidium iodide (PI) and SYTO 9, is commonly used. PI can only enter cells with compromised membranes and fluoresces red upon binding to DNA, while SYTO 9 can enter all cells and fluoresces green.

Materials:

-

1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate

-

Test microorganisms

-

Phosphate-buffered saline (PBS)

-

Propidium iodide (PI) stock solution

-

SYTO 9 stock solution

-

Black, clear-bottom 96-well plates

-

Fluorometric microplate reader

Step-by-Step Protocol:

-

Preparation of Bacterial Suspension: Grow the test microorganism to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to an optical density at 600 nm (OD₆₀₀) of 0.1.

-

Dye Preparation: Prepare a working solution of the fluorescent dyes in PBS according to the manufacturer's instructions.

-

Assay Setup: In a black 96-well plate, add 50 µL of the bacterial suspension to each well. Add 50 µL of serially diluted 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate to the wells. Include positive (e.g., a known membrane-disrupting agent) and negative (vehicle control) controls.

-

Dye Addition and Incubation: Add 100 µL of the dye working solution to each well. Incubate the plate at room temperature in the dark for 15-30 minutes.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for both dyes (e.g., SYTO 9: Ex/Em ~485/498 nm; PI: Ex/Em ~535/617 nm).

-

Data Analysis: An increase in the red fluorescence from PI indicates an increase in membrane permeability. The ratio of red to green fluorescence can be calculated to quantify the extent of membrane damage.

Experimental Workflow Diagram

Caption: Workflow for experimental validation.

Conclusion

The mechanism of action of 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate is proposed to be primarily driven by its cationic surfactant properties, leading to the disruption of microbial cell membranes. This is a well-established mechanism for quaternary ammonium compounds. The specific functional groups of the molecule, namely the 1-ethyl and 3-(hydroxymethyl) groups, are expected to influence its physicochemical properties and modulate its interaction with the lipid bilayer. The ethyl sulfate counterion is likely to have a minimal direct role in the antimicrobial action.

The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and validate this proposed mechanism. By determining the Minimum Inhibitory Concentration and assessing membrane permeability, a comprehensive understanding of the antimicrobial efficacy and mode of action of 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate can be achieved. This knowledge is crucial for its potential development and application in pharmaceutical and other relevant industries.

References

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. Available at: [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. Available at: [Link]

-

Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PubMed Central. Available at: [Link]

-

1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate - PubChem. Available at: [Link]

-

Synthesis, surface properties and antimicrobial effect of hydroxymethyl-substituted pyridinium salts | Request PDF - ResearchGate. Available at: [Link]

-

(PDF) Synthesis, Antimicrobial Effect and Surface Properties of Hydroxymethylsubstituted Pyridinium Salts - ResearchGate. Available at: [Link]

-

Influence of counterion substitution on the properties of imidazolium-based ionic liquid clusters | The Journal of Chemical Physics | AIP Publishing. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC - NIH. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Some Pyridinium Salts - MDPI. Available at: [Link]

-

Formation and inhibition of ethyl glucuronide and ethyl sulfate - PubMed. Available at: [Link]

-

Ethylglucuronide and Ethyl Sulfate Assays in Clinical Trials, Interpretation and Limitations: Results of a Dose Ranging Alcohol Challenge Study and Two Clinical Trials - NIH. Available at: [Link]

Sources

- 1. Synthesis and biological evaluation of pyridinium-functionalized carbazole derivatives as promising antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and in Vitro Antimicrobial Evaluation of New N-Heterocyclic Diquaternary Pyridinium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. Influence of counterions on the thermal and solution properties of strong polyelectrolytes - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01218F [pubs.rsc.org]

- 13. Membrane activity profiling of small molecule B. subtilis growth inhibitors utilizing novel duel-dye fluorescence assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate in Organic Solvents

This guide provides a comprehensive technical framework for researchers, chemists, and drug development professionals on understanding, predicting, and experimentally determining the solubility of the ionic liquid (IL) 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate. While extensive quantitative solubility data for this specific compound is not widely available in public literature, this document synthesizes foundational chemical principles and established experimental methodologies to empower scientists in their research endeavors.

Introduction: A Functionalized Pyridinium Ionic Liquid

1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate (CAS: 1064704-03-5, MW: 263.31 g/mol ) is a unique ionic liquid characterized by a pyridinium cation functionalized with both an ethyl group and, critically, a hydroxymethyl group.[1][2] This hydroxyl (-OH) moiety imparts specific chemical properties, most notably the capacity for hydrogen bonding, which significantly influences its physical behavior and interaction with various solvents.[3] As with many ionic liquids, it is explored for applications ranging from a sustainable solvent in organic reactions and electrochemistry to a component in pharmaceutical formulations, where solubility is a paramount concern.[4][5][6]

This guide will first delve into the theoretical underpinnings that govern its solubility based on its molecular structure. It will then provide a robust, step-by-step experimental protocol for researchers to determine precise solubility data in their own laboratories.

Theoretical Framework and Solubility Prediction

The solubility of an ionic liquid is a complex interplay of intermolecular forces between its constituent ions and the solvent molecules. The principle of "like dissolves like" is a useful starting point, but the specific functional groups of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate allow for a more nuanced prediction.

Analysis of Molecular Structure and Intermolecular Forces

-

Cation: 1-Ethyl-3-(hydroxymethyl)pyridinium :

-

Hydroxymethyl Group (-CH₂OH) : This is the most influential feature for solubility in polar solvents. The hydroxyl group can act as both a strong hydrogen bond donor (via the H atom) and a hydrogen bond acceptor (via the O atom). This dramatically increases its affinity for protic solvents like water and alcohols (e.g., methanol, ethanol).[7]

-

Pyridinium Ring : The aromatic ring is polar and capable of engaging in π-π stacking and ion-dipole interactions.

-

Ethyl Group (-CH₂CH₃) : This alkyl chain introduces a degree of non-polar character (hydrophobicity).

-

-

Anion: Ethyl Sulfate ([CH₃CH₂OSO₃]⁻) :

-

The sulfate head is a strong hydrogen bond acceptor.[8]

-

The ethyl group contributes to its overall size and adds some non-polar character.

-

Predicted Solubility Profile

Based on these structural features, we can predict the solubility behavior across different solvent classes:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol) : High Solubility/Miscibility is expected. The strong hydrogen bonding capability of the cation's hydroxymethyl group, combined with the hydrogen bond accepting nature of the ethyl sulfate anion, will lead to strong, favorable interactions with protic solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO) : Moderate to High Solubility is expected. These solvents can act as hydrogen bond acceptors, interacting favorably with the cation's hydroxyl group. The overall polarity and dipole-dipole interactions will facilitate dissolution.

-

Non-Polar Solvents (e.g., Hexane, Toluene) : Low Solubility/Immiscibility is expected. The dominant ionic and hydrogen-bonding nature of the IL is incompatible with the weak van der Waals forces offered by non-polar solvents. The energetic penalty of disrupting the strong ion-ion and ion-solvent (polar) interactions is too high.

Comparison with a Structural Analogue

To ground these predictions, we can compare the target IL with its non-hydroxylated analogue, 1-Ethyl-3-methylpyridinium Ethyl Sulfate (CAS: 872672-50-9).[4][5] This analogue is reported to be soluble in polar solvents like water, methanol, and dichloromethane.[1][9]

It is a strong scientific inference that 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate will exhibit enhanced solubility in polar protic solvents compared to its 3-methyl counterpart, owing directly to the addition of the hydrogen-bonding hydroxymethyl group. Its solubility in polar aprotic and non-polar solvents is likely to be comparable, though potentially slightly higher in moderately polar solvents that can interact with the hydroxyl group.

Experimental Determination of Solubility: A Validated Protocol

To obtain definitive, quantitative data, an experimental approach is necessary. The isothermal equilibrium method is the gold standard for determining the solubility of a solid or liquid in a liquid solvent at a given temperature.[10]

Experimental Workflow Diagram

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Step-by-Step Methodology

This protocol is designed to be self-validating, ensuring the measurement reflects true thermodynamic equilibrium.[11]

-

Preparation :

-

Add an excess amount of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate to a vial containing a precisely known mass or volume of the desired organic solvent. "Excess" means enough solid/liquid IL is present that some will remain undissolved after equilibrium is reached.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker bath, set to the desired experimental temperature (e.g., 298.15 K / 25 °C). Accurate temperature control is critical as solubility is temperature-dependent.

-

-

Equilibration :

-

Agitate the mixture vigorously for a prolonged period, typically 24 to 48 hours. This step is crucial to overcome kinetic barriers and ensure the system reaches thermodynamic equilibrium.

-

After the agitation period, let the vial stand quiescently in the same temperature bath for at least 4-6 hours. This allows the undissolved IL to settle, leaving a clear, saturated supernatant.

-

-

Sampling and Analysis :

-

Carefully withdraw an aliquot of the clear supernatant. Causality : To avoid drawing in undissolved material, which would artificially inflate the result, use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

-

Immediately transfer the aliquot to a pre-weighed vial and record the mass of the saturated solution.

-

Quantitatively dilute the aliquot with a suitable mobile phase or solvent.

-

Analyze the concentration of the IL in the diluted sample using a pre-calibrated analytical technique such as HPLC-UV (using the pyridinium chromophore) or Quantitative NMR (qNMR).

-

-

Validation of Equilibrium :

-

After completing the first measurement, return the original vial to the shaker for another 12 hours, then repeat the settling and sampling procedure.

-

Analyze the new sample. If the calculated concentration is identical (within experimental error) to the first measurement, you can be confident that equilibrium was achieved. If the concentration is higher, it indicates the system was not yet at equilibrium, and the process should be continued.

-

Expected and Comparative Solubility Data

As noted, specific quantitative data for the target IL is scarce. However, we can tabulate the qualitative data for its analogue and present a predictive table for 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate.

Table 1: Reported Qualitative Solubility of Analogue 1-Ethyl-3-methylpyridinium Ethyl Sulfate

| Solvent Class | Solvent Name | Reported Solubility | Reference(s) |

| Polar Protic | Water | Soluble | [1][9] |

| Polar Protic | Methanol | Soluble | [1][9] |

| Halogenated | Dichloromethane | Soluble | [1][9] |

Table 2: Predicted Solubility Profile for 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High / Miscible | Strong H-bond donating and accepting capability of IL. |

| Polar Aprotic | DMSO, Acetonitrile | High | Strong dipole-dipole interactions and H-bond acceptance. |

| Polar Aprotic | Acetone, THF | Moderate | Moderate polarity and H-bond acceptance. |

| Non-Polar | Toluene, Hexane | Low / Immiscible | Mismatch of intermolecular forces. |

Visualizing Intermolecular Interactions

The predicted solubility can be understood by visualizing the dominant forces between the IL and different solvent types.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate | C10H17NO5S | CID 44629806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nanochemazone.com [nanochemazone.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-Ethyl-3-methylpyridinium Ethyl Sulfate | C10H17NO4S | CID 44629805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-depth Technical Guide to the NMR Spectral Analysis of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural and Functional Landscape of a Protic Pyridinium Ionic Liquid

1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate is a member of the pyridinium-based ionic liquids (ILs), a class of organic salts that are liquid at or near room temperature.[1] These compounds have garnered significant interest due to their unique properties, including low volatility, high thermal stability, and tunable solvation characteristics, making them suitable for a wide range of applications, from green chemistry to pharmaceutical development.[2][3]

The structure of 1-ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate, with its protic hydroxymethyl group, suggests its potential role as a functionalized solvent or catalyst. The ethyl sulfate anion is a common counter-ion in the synthesis of ILs. A thorough understanding of its molecular structure and purity, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool, is paramount for any application. This guide provides a comprehensive overview of the expected NMR spectral features of this ionic liquid and a robust protocol for their acquisition and analysis.

Predicted NMR Spectral Data and Interpretation

The NMR spectra of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate are predicted to be a composite of the signals from its constituent cation and anion. The following sections detail the anticipated ¹H and ¹³C NMR spectra, along with the two-dimensional (2D) NMR experiments that would be crucial for unambiguous signal assignment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The aromatic protons of the pyridinium ring are anticipated to be the most downfield-shifted due to the deshielding effect of the aromatic ring current and the positive charge on the nitrogen atom.

Table 1: Predicted ¹H NMR Spectral Data for 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

| Label | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | Pyridinium Ring | 8.8 - 9.2 | Singlet (or narrow triplet) | 1H |

| H-4 | Pyridinium Ring | 8.0 - 8.4 | Doublet | 1H |

| H-5 | Pyridinium Ring | 7.8 - 8.2 | Triplet | 1H |

| H-6 | Pyridinium Ring | 8.6 - 9.0 | Doublet | 1H |

| H-7 | -CH₂-OH | 4.6 - 5.0 | Singlet | 2H |

| H-8 | N-CH₂-CH₃ | 4.4 - 4.8 | Quartet | 2H |

| H-9 | N-CH₂-CH₃ | 1.4 - 1.8 | Triplet | 3H |

| H-10 | O-CH₂-CH₃ (Anion) | 3.8 - 4.2 | Quartet | 2H |

| H-11 | O-CH₂-CH₃ (Anion) | 1.2 - 1.6 | Triplet | 3H |

| OH | -CH₂-OH | Variable | Broad Singlet | 1H |

-

Causality of Chemical Shifts: The protons on the pyridinium ring (H-2, H-4, H-5, H-6) are significantly deshielded due to the electron-withdrawing effect of the quaternized nitrogen and the aromatic ring current. The protons of the ethyl group attached to the nitrogen (H-8, H-9) and the hydroxymethyl group (H-7) are also deshielded, but to a lesser extent. The protons of the ethyl sulfate anion (H-10, H-11) will appear at chemical shifts typical for an ethyl group attached to an electronegative oxygen atom. The hydroxyl proton (OH) signal is expected to be broad and its chemical shift will be highly dependent on the sample concentration, temperature, and the presence of any water.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The pyridinium ring carbons are expected to be the most downfield signals.

Table 2: Predicted ¹³C NMR Spectral Data for 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

| Label | Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | Pyridinium Ring | 145 - 150 |

| C-3 | Pyridinium Ring | 135 - 140 |

| C-4 | Pyridinium Ring | 140 - 145 |

| C-5 | Pyridinium Ring | 128 - 133 |

| C-6 | Pyridinium Ring | 142 - 147 |

| C-7 | -CH₂-OH | 60 - 65 |

| C-8 | N-CH₂-CH₃ | 55 - 60 |

| C-9 | N-CH₂-CH₃ | 15 - 20 |

| C-10 | O-CH₂-CH₃ (Anion) | 65 - 70 |

| C-11 | O-CH₂-CH₃ (Anion) | 10 - 15 |

-

Expertise-Based Rationale: The chemical shifts of the pyridinium carbons are influenced by the electronegativity of the nitrogen atom and the overall aromatic system. The carbons of the ethyl groups and the hydroxymethyl group will appear in the aliphatic region of the spectrum. The chemical shifts are predicted based on known values for similar pyridinium and sulfate compounds.[4]

2D NMR for Structural Confirmation

To definitively assign the predicted ¹H and ¹³C signals, a suite of 2D NMR experiments is indispensable.

-

COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks. Key expected correlations include:

-

H-4 with H-5

-

H-5 with H-6

-

H-8 with H-9

-

H-10 with H-11

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will be used to assign the carbon signals based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of the molecule. Key expected long-range correlations include:

-

H-8 to C-2 and C-6

-

H-7 to C-2, C-3, and C-4

-

H-9 to C-8

-

Experimental Protocol for NMR Analysis

The following protocol is designed to yield high-quality, reproducible NMR data for 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate.

Step 1: Sample Preparation

-

Purity Check: Ensure the ionic liquid is of high purity. Impurities such as residual solvents from synthesis can complicate spectral interpretation.

-

Sample Weighing: Accurately weigh approximately 10-20 mg of the ionic liquid directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a deuterated solvent. The choice of solvent is critical.

-

Recommended Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for most ionic liquids due to its high polarity and ability to dissolve a wide range of organic salts.[5] It also has a high boiling point, which is advantageous if variable temperature studies are needed.

-

Alternative Solvents: Deuterated methanol (CD₃OD) or deuterated water (D₂O) can also be used, but be aware that the hydroxyl proton of the analyte will exchange with the deuterium in these solvents, leading to the disappearance of its signal.

-

-

Homogenization: Vortex the NMR tube for at least 30 seconds to ensure the sample is completely dissolved and the solution is homogeneous.

Step 2: NMR Instrument Setup and Data Acquisition

-

Instrumentation: A modern NMR spectrometer with a field strength of at least 400 MHz is recommended for good signal dispersion.

-

Tuning and Matching: Tune and match the probe for the specific sample and solvent.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp NMR signals.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Number of Scans: Acquire at least 16 scans for a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of at least 2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

-

Spectral Width: Set a spectral width of approximately 200 ppm, centered around 100 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2 seconds is generally adequate.

-

-

2D NMR Acquisition:

-

Use standard, gradient-selected pulse sequences for COSY, HSQC, and HMBC experiments.

-

Optimize the spectral widths in both dimensions to cover all relevant signals.

-

Visualization of Molecular Structure and NMR Correlations

Visual aids are essential for understanding the complex relationships between molecular structure and NMR data.

Caption: Molecular structure with atom labeling for NMR assignment.

Caption: Predicted key HMBC correlations for structural elucidation.

Trustworthiness: A Self-Validating System

The combination of 1D and 2D NMR experiments forms a self-validating system. The ¹H and ¹³C assignments must be consistent across all experiments. For example, a proton signal assigned to H-8 based on its chemical shift and multiplicity must show a COSY correlation to H-9 and an HSQC correlation to C-8. Furthermore, it must exhibit HMBC correlations to C-2 and C-6, confirming its position on the ethyl group attached to the pyridinium nitrogen. Any inconsistencies in this network of correlations would indicate an incorrect assignment and necessitate a re-evaluation of the data.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Stark, A., & Seddon, K. R. (2007). Ionic liquids. In Kirk-Othmer Encyclopedia of Chemical Technology. Wiley. [Link]

-

Welton, T. (1999). Room-Temperature Ionic Liquids. Solvents for Synthesis and Catalysis. Chemical Reviews, 99(8), 2071–2084. [Link]

-

PubChem. (n.d.). 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate. Retrieved from [Link]

Sources

- 1. 1-ETHYL-3-(HYDROXYMETHYL)PYRIDINIUM ETHYL SULFATE | 1064704-03-5 [amp.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Towards greener and sustainable ionic liquids using naturally occurring and nature-inspired pyridinium structures - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Insights into Ionic Liquid/Aromatic Systems from NMR Spectroscopy: How Water Affects Solubility and Intermolecular Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Perdeuterated pyridinium molten salt (ionic liquid) for direct dissolution and NMR analysis of plant cell walls - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Dissolving Cellulose with 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Cellulose Dissolution for Pharmaceutical Applications

Cellulose, the most abundant biopolymer on Earth, presents a formidable challenge to chemists and material scientists due to its intricate network of intra- and intermolecular hydrogen bonds, rendering it insoluble in water and most common organic solvents.[1] However, its biocompatibility, biodegradability, and versatile chemical nature make it a highly desirable polymer for a myriad of applications, particularly in the pharmaceutical industry. The advent of ionic liquids (ILs) as "green" and tunable solvents has revolutionized the field of cellulose processing.[2] Among these, pyridinium-based ionic liquids have emerged as highly effective solvents for cellulose, in some cases surpassing the performance of more common imidazolium-based ILs.[3]

This document provides a comprehensive guide to the dissolution of cellulose using a functionalized pyridinium-based ionic liquid, 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate . We will delve into the underlying scientific principles, provide detailed protocols for dissolution and regeneration, and discuss the potential applications of the resulting cellulose solutions in drug development.

The Science Behind Cellulose Dissolution in Ionic Liquids

The remarkable ability of certain ionic liquids to dissolve cellulose lies in their unique combination of a bulky, asymmetric organic cation and an anion with high hydrogen bond basicity.[2][4] The dissolution process is a synergistic interplay between the cation and anion of the ionic liquid with the hydroxyl groups of the cellulose polymer.[5]

The current understanding of the mechanism suggests that the anions of the ionic liquid play a primary role by forming strong hydrogen bonds with the hydroxyl protons of cellulose, thereby disrupting the existing hydrogen bond network that holds the cellulose chains together.[4] The cation, while not the primary driver of dissolution, is thought to interact with the oxygen atoms of the hydroxyl groups and facilitate the separation of the cellulose chains.[6]

The structure of both the cation and the anion significantly influences the dissolution efficiency. For pyridinium-based ionic liquids, the aromatic nature of the cation is believed to contribute to the disruption of the crystalline structure of cellulose.[7] The choice of the anion is critical, with anions that are strong hydrogen bond acceptors, such as acetate and chloride, generally exhibiting higher cellulose solubility.[7]

Physicochemical Properties of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

A thorough understanding of the solvent's properties is crucial for optimizing the dissolution process.

| Property | Value | Source |

| Molecular Formula | C10H17NO5S | [8] |

| Molecular Weight | 263.31 g/mol | [8] |

| Appearance | Light yellow to yellow to orange clear liquid | [9] |

| CAS Number | 1064704-03-5 | [10] |

Safety and Handling Precautions

While ionic liquids are often touted as "green" solvents due to their low vapor pressure, they are not without hazards. Appropriate safety measures must be taken.

Recommended Personal Protective Equipment (PPE):

-

Wear protective gloves.

-

Wear eye protection.

-

Wash hands thoroughly after handling.

Protocol for the Synthesis of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

For laboratories preferring to synthesize the ionic liquid in-house, the following protocol, adapted from general procedures for the synthesis of pyridinium salts, is provided.[11][12]

Materials:

-

3-Hydroxymethylpyridine

-

Diethyl sulfate

-

Anhydrous ethanol

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxymethylpyridine (1 equivalent) in anhydrous ethanol.

-

Slowly add diethyl sulfate (1.1 equivalents) to the solution at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude product is then washed several times with diethyl ether to remove any unreacted starting materials.

-

The purified ionic liquid is dried under high vacuum to remove any residual solvent.

Protocol for the Dissolution of Cellulose

This protocol provides a robust starting point for the dissolution of microcrystalline cellulose. Optimization may be required depending on the specific cellulose source and desired concentration.

Materials and Equipment:

-

Microcrystalline cellulose (MCC)

-

1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

-

Heating magnetic stirrer

-

Glass vials with screw caps

-

Oven for drying cellulose

Procedure:

-

Cellulose Preparation: Dry the microcrystalline cellulose in an oven at 105°C overnight to remove any residual moisture. Water content can significantly hinder the dissolution process.[13]

-

Dissolution Setup: In a clean, dry glass vial, add the desired amount of dried microcrystalline cellulose.

-

Ionic Liquid Addition: Add the 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate to the vial containing the cellulose. A starting concentration of 5-10 wt% cellulose is recommended.

-

Heating and Stirring: Place the vial on a heating magnetic stirrer. Heat the mixture to 80-100°C with continuous stirring. The dissolution time will vary depending on the cellulose concentration and particle size but can range from a few hours to 24 hours. A clear, viscous solution indicates complete dissolution.[2]

Table of Recommended Starting Parameters for Cellulose Dissolution:

| Parameter | Recommended Range | Notes |

| Cellulose Concentration | 2 - 15 wt% | Higher concentrations lead to significantly increased viscosity.[14][15] |

| Temperature | 80 - 120 °C | Higher temperatures generally increase the rate of dissolution but may lead to cellulose degradation over extended periods.[16] |

| Stirring Speed | 300 - 500 rpm | Adequate mixing is crucial for homogeneous dissolution. |

| Time | 2 - 24 hours | Dependent on cellulose type, particle size, and concentration. |

Protocol for the Regeneration of Cellulose

The ability to regenerate cellulose from the ionic liquid solution is a key advantage for creating various biomaterials. Anti-solvents such as water, ethanol, or acetone are used to precipitate the cellulose. Water and ethanol are the most common and environmentally friendly choices.[7]

Materials:

-

Cellulose-ionic liquid solution

-

Deionized water or Ethanol

-

Beaker

-

Stirring plate

-

Filtration apparatus (e.g., Büchner funnel)

-

Washing solvent (deionized water or ethanol)

Procedure:

-

Precipitation: Slowly add the cellulose-ionic liquid solution dropwise into a beaker containing a vigorously stirred anti-solvent (deionized water or ethanol). A white, fibrous precipitate of cellulose will form immediately.

-

Washing: Continue stirring for a period to ensure complete regeneration and to wash the ionic liquid from the cellulose.

-

Filtration: Collect the regenerated cellulose by filtration.

-

Purification: Wash the filtered cellulose thoroughly with the anti-solvent to remove any residual ionic liquid.

-

Drying: The regenerated cellulose can be dried in an oven or freeze-dried, depending on the desired morphology.

The choice of anti-solvent can influence the properties of the regenerated cellulose. Regeneration with water tends to produce cellulose with a higher degree of crystallinity compared to ethanol.

Applications in Drug Development

The ability to dissolve and regenerate cellulose opens up a plethora of opportunities in the pharmaceutical and drug development sectors.

-

Controlled Release Formulations: The regenerated cellulose can be used to encapsulate active pharmaceutical ingredients (APIs) to create controlled-release drug delivery systems.

-

Films and Membranes: Cellulose solutions can be cast into films or membranes for transdermal patches or wound dressings.

-

Scaffolds for Tissue Engineering: The porous structure of regenerated cellulose makes it an excellent candidate for creating scaffolds for tissue engineering applications.

-

Excipients: Modified celluloses derived from these solutions can be used as novel excipients in tablet formulations.[11]

Conclusion

1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate is a promising ionic liquid for the dissolution of cellulose, offering a gateway to the development of novel cellulosic materials for pharmaceutical applications. The protocols provided herein offer a solid foundation for researchers to explore the potential of this solvent system. Further optimization of the dissolution and regeneration parameters will undoubtedly lead to the creation of advanced materials with tailored properties for a new generation of drug delivery systems and biomedical devices.

References

- Sashina, E. S., et al. (2014). DISSOLUTION OF CELLULOSE WITH PYRIDINIUM-BASED IONIC LIQUIDS: EFFECT OF CHEMICAL STRUCTURE AND INTERACTION MECHANISM. Cellulose Chemistry and Technology, 48(3-4), 199-210.

- Zhang, H., et al. (2017). Towards a molecular understanding of cellulose dissolution in ionic liquids: anion/cation effect, synergistic mechanism and physicochemical aspects. Chemical Science, 8(11), 7247-7264.

- Mohd, N., et al. (2017). Dissolution of Cellulose in Ionic Liquid : A Review. AIP Conference Proceedings, 1901, 020014.

- Ghandi, K. (2014).

- Isik, M., et al. (2016). Cellulose Solubility in Ionic Liquid Mixtures: Temperature, Cosolvent, and Antisolvent Effects. The Journal of Physical Chemistry B, 120(33), 8871-8881.

- Feng, L., & Chen, Z. L. (2008). Research progress on dissolution and functional modification of cellulose in ionic liquids. Journal of Molecular Liquids, 142(1-3), 1-5.

- Zhang, S., et al. (2013). Cellulose regeneration from a cellulose/ionic liquid mixture: the role of anti-solvents. RSC Advances, 3(32), 13376-13384.

- Pinkert, A., et al. (2009). Ionic Liquids and Their Interaction with Cellulose. Chemical Reviews, 109(12), 6712-6728.

- Isik, M., et al. (2014). Recent Progress in Processing Cellulose Using Ionic Liquids as Solvents. Polymers, 6(11), 2824-2853.

- Lefroy, K. S., et al. (2021). Rheological and NMR Studies of Cellulose Dissolution in the Ionic Liquid BmimAc. The Journal of Physical Chemistry B, 125(29), 8140-8151.

- Kadokawa, J., et al. (2008). STUDY OF VISCOSITY OF CELLULOSE-IONIC LIQUID SOLUTIONS AT HIGH CONCENTRATIONS. Cellulose Chemistry and Technology, 42(9-10), 389-395.

- Liu, H., et al. (2018). Dissolving process of a cellulose bunch in ionic liquids: a molecular dynamics study. Physical Chemistry Chemical Physics, 20(2), 1006-1014.